Trimethyl(vinylbenzyl)ammonium chloride
Overview
Description
Trimethyl(vinylbenzyl)ammonium chloride, also known as (Vinylbenzyl)trimethylammonium chloride (VBTMAC), is a quaternary ammonium salt that is commonly used as a monomer in polymerization reactions to produce unique polymers . It is widely used to synthesize poly(VBTMAC) (homopolymer) and block copolymers for biomedical applications .
Synthesis Analysis
Poly vinyl benzyl chloride (PVBC) was synthesized by free radical polymerization of 4-vinyl benzyl chloride (VBC) using benzoyl peroxide initiator at 80°C. Amine functionalized polymer was prepared by treating PVBC with trimethyl amine in different solvents such as water, ethanol, tetra hydro furan (THF), and dimethyl formamide (DMF) .Molecular Structure Analysis
The linear formula of Trimethyl(vinylbenzyl)ammonium chloride is H2C=CHC6H4CH2N(CH3)3Cl . The molecular weight is 211.73 .Chemical Reactions Analysis
Trimethyl(vinylbenzyl)ammonium chloride is a monomer that can undergo polymerization reactions to produce unique polymers . It is used to synthesize poly(VBTMAC) (homopolymer) and block copolymers .Physical And Chemical Properties Analysis
Trimethyl(vinylbenzyl)ammonium chloride is stable under normal temperatures and pressures . It has a melting point of 240 °C (dec.) (lit.) . The nitrogen content of the aminated polymer determined by elemental analysis .Scientific Research Applications
Polymer Colloid Synthesis
Trimethyl(vinylbenzyl)ammonium chloride (TMVBAC) is instrumental in the synthesis of polymer colloids. A study by Bon et al. (1995) describes its use in creating poly(vinylbenzyl chloride) shells on poly(styrene-divinylbenzene) cores. These polymer latices undergo emulsifier-free emulsion polymerizations, showing TMVBAC's pivotal role in developing advanced polymer materials.
Anion Exchange Membranes
TMVBAC finds significant application in developing anion exchange membranes, crucial for fuel cells. Li et al. (2021) utilized it for preparing heterogeneous and homogeneous benzyl trimethyl-ammonium anion exchange membranes. These membranes displayed notable thermal stability and mechanical properties, indicating TMVBAC's role in enhancing the functionality of anion exchange materials.
Emulsion Polymerization
In emulsion polymerization, TMVBAC serves as an effective ionic comonomer. A study by Ramos and Forcada (2010) revealed that using TMVBAC in this process enhances conversion rates and polymerization speeds. This property highlights its importance in synthesizing various polymeric materials.
Polymer Modification
The modification of polyethylene using derivatives of TMVBAC enhances its mechanical properties. Research by Li, Song, and Yang (2013) demonstrated that incorporating TMVBAC derivatives into polyethylene improves its mechanical performance, making it a valuable additive in polymer engineering.
Humidity Sensors
TMVBAC-based copolymers have been utilized in creating humidity-sensitive films. Lee et al. (2003) developed cross-linked polyelectrolytes containing TMVBAC for humidity sensors, showcasing its applicability in environmental monitoring technologies.
Catalysis
TMVBAC-derived polymeric ionic liquids have been explored as catalysts. Gopakumar et al. (2020) found that these materials efficiently catalyze N-formylation of amines, indicating TMVBAC's potential in green chemistry and catalysis.
Eutectic Mixtures
In the study of eutectic mixtures, TMVBAC plays a crucial role. Shamsuri (2011) focused on ammonium-based chloride compounds, including TMVBAC, to understand their complexation reactions, crucial in understanding eutectic processing and applications.
Electrosynthesis
TMVBAC is used in electrosynthesis strategies for creating functional polymers and composite films. Zhang and Zhitomirsky (2017) employed it for fabricating poly(vinylbenzyl trimethyl ammonium chloride) composites, signifying its importance in the synthesis of advanced material composites.
Safety And Hazards
Trimethyl(vinylbenzyl)ammonium chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .
properties
IUPAC Name |
(2-ethenylphenyl)methyl-trimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBDYAHXVSJABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867193 | |
Record name | (2-Ethenylphenyl)-N,N,N-trimethylmethanaminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19114 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trimethyl(vinylbenzyl)ammonium chloride | |
CAS RN |
26616-35-3 | |
Record name | Trimethyl(vinylbenzyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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